molecular formula C12H9NO3 B14710441 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione CAS No. 23428-84-4

10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione

Cat. No.: B14710441
CAS No.: 23428-84-4
M. Wt: 215.20 g/mol
InChI Key: VDJVKHCMACULQP-UHFFFAOYSA-N
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Description

10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is a complex organic compound that belongs to the class of pyrroloisoquinolinediones This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione can be achieved through several methods. One common approach involves the cyclization of 1-(2-carboxybenzoyl)pyrroles. This method is generally preferred due to its efficiency and yield . Another method involves the reaction of pyrrolylmagnesium bromide with dimethylmaleic anhydride, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Mechanism of Action

The mechanism of action of 10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound can interfere with DNA replication and transcription, leading to cell death in cancer cells . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to selectively target topoisomerase I makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione is unique due to the presence of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

CAS No.

23428-84-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

10-hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione

InChI

InChI=1S/C12H9NO3/c14-9-5-6-13-10(9)11(15)7-3-1-2-4-8(7)12(13)16/h1-4,15H,5-6H2

InChI Key

VDJVKHCMACULQP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C3=CC=CC=C3C2=O)O)C1=O

Origin of Product

United States

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